![molecular formula C9H8N4O2 B6301641 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid CAS No. 2230521-72-7](/img/structure/B6301641.png)
1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular weight of 204.19 . It is a solid substance stored at refrigerator temperatures .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the treatment of the formimidate derivative with hydrazine hydrate in ethanol . The reaction mixture is then cooled and poured into ice water. The formed solid is filtered and recrystallized from toluene .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C9H8N4O2/c14-9(15)7-10-3-5-4-11-13(6-1-2-6)8(5)12-7/h3-4,6H,1-2H2,(H,14,15) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the replacement of the 6-substituted amino moiety together with N7 in roscovitine by an N arylglycyl moiety in all the proposed compounds . This glycyl group is responsible for the 2 essential hydrogen bonds with Leu83 in most of the compounds .Physical And Chemical Properties Analysis
The compound is a solid substance stored at refrigerator temperatures . It has a molecular weight of 204.19 .Aplicaciones Científicas De Investigación
1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid has been studied for its potential applications in various fields. It has been used in the synthesis of bioactive compounds, such as antifungal agents and inhibitors of protein kinases. Additionally, it has been used in the synthesis of polycyclic compounds, such as pyrazolopyrimidines, which are compounds with potential anticancer activity. It has also been used in the synthesis of novel heterocyclic compounds, such as 2-amino-3-methyl-4-phenyl-5-pyrazolone-6-carboxylic acid and its derivatives, which have potential applications as inhibitors of protein kinases.
Mecanismo De Acción
The exact mechanism of action of 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid is not fully understood. However, it is believed that the cyclopropyl group of this compound is involved in the binding of the compound to a target protein. This binding is thought to be mediated by hydrogen bonding and electrostatic interactions between the cyclopropyl group and the protein. Additionally, the pyrazolo[3,4-d]pyrimidine ring system of this compound is believed to be involved in the binding of the compound to the target protein, as it is known to interact with the active site of a protein.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that this compound has inhibitory effects on the activity of protein kinases, which are enzymes involved in the regulation of various cellular processes. Additionally, in vivo studies have shown that this compound has antifungal activity and can reduce the growth of certain fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid has several advantages when used in laboratory experiments. It is a relatively stable compound and is easily synthesized using the Wittig reaction. Additionally, it is a relatively small molecule, making it easy to handle and store. However, this compound also has some limitations. It is not water soluble, making it difficult to use in aqueous solutions. Additionally, it is a relatively expensive compound, making it difficult to use in large-scale experiments.
Direcciones Futuras
1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid has numerous potential applications in various fields, and further research is needed to explore these possibilities. Further studies are needed to better understand the mechanism of action of this compound and its effects on biochemical and physiological processes. Additionally, further research is needed to develop more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to explore the potential applications of this compound in the fields of drug discovery, medicinal chemistry, and biotechnology. Finally, further research is needed to develop more effective and selective inhibitors of protein kinases using this compound.
Métodos De Síntesis
1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid can be synthesized by the cyclopropylation of 2-amino-3-methyl-4-phenyl-5-pyrazolone (AMP) using the Wittig reaction. The reaction involves the formation of a phosphonium ylide from a phosphonium salt and an alkyl halide. The phosphonium ylide is then reacted with 1-chlorocyclopropane to form a cyclopropyl intermediate, which is then reacted with AMP to form this compound. Other synthesis methods for this compound include the reaction of AMP with 1-chlorocyclopropane in the presence of a base, and the reaction of AMP with 1-chlorocyclopropane in the presence of a Lewis acid.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
1-cyclopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-9(15)7-10-3-5-4-11-13(6-1-2-6)8(5)12-7/h3-4,6H,1-2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWFCGYTSZKHJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=NC(=NC=C3C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

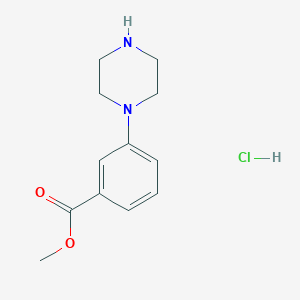

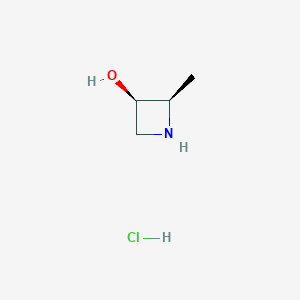
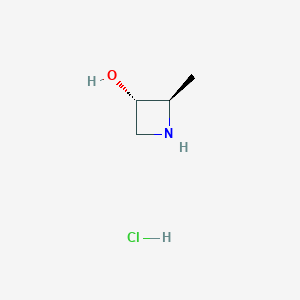

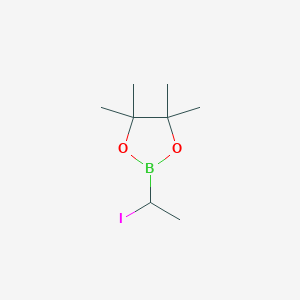




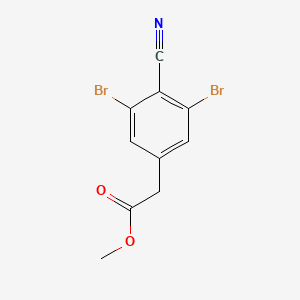


![2-Nitro-6,7-dihydropyrazolo[1,5-a]pyridine](/img/structure/B6301653.png)